(4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone
Description
(4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone: is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a piperidine ring substituted with a tert-butyl group and a naphthyridine moiety, making it a unique molecule with significant potential in various biochemical processes.
Properties
IUPAC Name |
(4-tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(2,3)13-6-10-21(11-7-13)17(22)14-4-9-20-16-5-8-19-12-15(14)16/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDUMOGUZDZDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCN(CC1)C(=O)C2=C3C=NC=CC3=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Synthesis of the Naphthyridine Moiety: The naphthyridine ring is constructed through condensation reactions involving appropriate precursors.
Coupling of the Two Moieties: The final step involves coupling the piperidine and naphthyridine moieties through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against specific enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in treating diseases where enzyme inhibition is beneficial.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-3-yl)methanone
- (4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-5-yl)methanone
- (4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-6-yl)methanone
Uniqueness
Compared to similar compounds, (4-Tert-butylpiperidin-1-yl)-(1,6-naphthyridin-4-yl)methanone exhibits unique properties due to the specific positioning of the naphthyridine moiety. This positioning influences its binding affinity and specificity towards certain enzymes, making it a valuable compound for targeted biochemical studies and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
